3-Phenoxy-1H-isoindol-1-imine
Description
3-Phenoxy-1H-isoindol-1-imine is a heterocyclic compound featuring an isoindole backbone substituted with a phenoxy group at the 3-position and an imine group at the 1-position.
Properties
CAS No. |
60460-27-7 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-phenoxyisoindol-1-imine |
InChI |
InChI=1S/C14H10N2O/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
PQPCFOWICSPCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=N)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1H-isoindol-1-imine typically involves the condensation of an aromatic amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of phenoxybenzaldehyde and aniline under acidic conditions to form the imine intermediate, which then undergoes cyclization to yield the desired isoindole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted isoindole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenoxy-1H-isoindol-1-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenoxy-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and the biological context. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in 1-Imino-6-methoxy-1H-isoindol-3-amine) enhance solubility and alter tautomeric equilibria, while electron-withdrawing groups (e.g., nitro in 1-[(3-nitrophenyl)imino]-1H-isoindol-3-amine) may increase stability and reactivity .
- Aryl Substitutions : Bulky aryl groups (e.g., 4-methoxyphenyl) influence regioselectivity in reactions, as seen in electrophilic substitution studies .
Physical and Chemical Properties
Thermal Stability and Density
- 1-Imino-1H-isoindol-3-amine decomposes at 295°C , with a density of 1.4±0.1 g/cm³ .
- 1-Imino-6-methoxy-1H-isoindol-3-amine lacks reported thermal data but shares a molecular weight of 175.19 g/mol .
Reactivity
- Regioselectivity: 1-(Arylimino)-1H-isoindol-3-amines undergo regioselective reactions with aryl isocyanates, forming stable urea derivatives .
- Tautomerism: The imine-amino tautomerism in these compounds affects their nucleophilic and electrophilic behavior, particularly in solvent-dependent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
